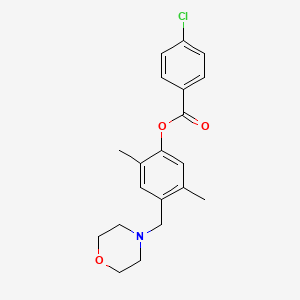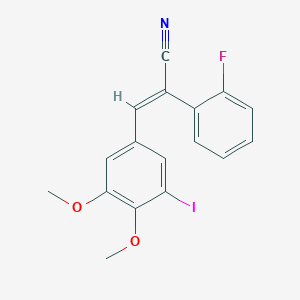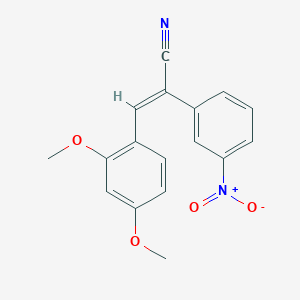![molecular formula C17H14BrN3O2 B3606997 3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3606997.png)
3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-nitrophenyl)acrylonitrile
Vue d'ensemble
Description
3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-nitrophenyl)acrylonitrile, also known as BODIPY (boron-dipyrromethene), is a fluorescent dye commonly used in biological and medical research. Its unique properties make it an ideal tool for studying various biological processes and structures.
Mécanisme D'action
3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-nitrophenyl)acrylonitrile works by absorbing light and then emitting it at a longer wavelength. This property allows it to be used as a fluorescent probe for imaging biological structures and processes. 3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-nitrophenyl)acrylonitrile is also able to bind to specific molecules, allowing it to be used as a sensor for detecting and measuring various biological molecules.
Biochemical and Physiological Effects:
3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-nitrophenyl)acrylonitrile has been shown to have minimal toxicity and does not affect the biochemical or physiological processes of cells. This makes it an ideal tool for studying biological processes without interfering with them.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-nitrophenyl)acrylonitrile is its high sensitivity and selectivity for detecting and measuring biological molecules. It is also highly photostable, allowing for long-term imaging experiments. However, 3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-nitrophenyl)acrylonitrile is limited by its relatively low quantum yield, which means that only a small percentage of the absorbed light is emitted as fluorescence.
Orientations Futures
There are many potential future directions for the use of 3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-nitrophenyl)acrylonitrile in scientific research. One area of interest is the development of new 3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-nitrophenyl)acrylonitrile derivatives with improved properties such as higher quantum yields and greater selectivity for specific biological molecules. Another area of interest is the use of 3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-nitrophenyl)acrylonitrile in combination with other imaging techniques such as electron microscopy and super-resolution microscopy to provide a more complete picture of biological structures and processes. Additionally, 3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-nitrophenyl)acrylonitrile could be used in the development of new diagnostic and therapeutic tools for various diseases.
Applications De Recherche Scientifique
3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-nitrophenyl)acrylonitrile has been widely used in scientific research for various applications. It has been used as a fluorescent probe for detecting and imaging biological molecules such as proteins, lipids, and nucleic acids. 3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-nitrophenyl)acrylonitrile has also been used in the study of cellular processes such as apoptosis, autophagy, and oxidative stress.
Propriétés
IUPAC Name |
(E)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-20(2)17-7-6-12(9-16(17)18)8-14(11-19)13-4-3-5-15(10-13)21(22)23/h3-10H,1-2H3/b14-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYVTCGBVUXZJI-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(3,4-dichlorophenyl)-5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8(9H)-one](/img/structure/B3606914.png)
![7-(3-bromobenzyl)-8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3606943.png)
![5-(1,3-benzodioxol-5-yl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3606945.png)
![7-(difluoromethyl)-N-(2-furylmethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3606951.png)

![3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B3606968.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B3606969.png)
![ethyl 4-{[(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B3606974.png)


![3-[2-(benzyloxy)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3607006.png)
![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3607013.png)
![2-{2-bromo-4-[2-cyano-2-(3-nitrophenyl)vinyl]-6-methoxyphenoxy}-N-phenylacetamide](/img/structure/B3607020.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3607027.png)